molecular formula C10H10BrN B11884795 3-Bromo-1-methyl-1,4-dihydroquinoline

3-Bromo-1-methyl-1,4-dihydroquinoline

Cat. No.: B11884795
M. Wt: 224.10 g/mol
InChI Key: AMHSPZUFNKSPSR-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1,4-dihydroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a bromine atom and a methyl group in the 1,4-dihydroquinoline structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1,4-dihydroquinoline typically involves the bromination of 1-methyl-1,4-dihydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1,4-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

3-Bromo-1-methyl-1,4-dihydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to its antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1,4-dihydroquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromine atom may enhance its binding affinity to these targets, thereby increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1,4-dihydroquinoline
  • 3-Fluoro-1-methyl-1,4-dihydroquinoline
  • 3-Iodo-1-methyl-1,4-dihydroquinoline

Uniqueness

Compared to its halogenated analogs, 3-Bromo-1-methyl-1,4-dihydroquinoline may exhibit unique reactivity and biological activity due to the specific electronic and steric effects of the bromine atom. For example, bromine’s size and electron-withdrawing properties can influence the compound’s ability to participate in substitution reactions and its overall stability .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-bromo-1-methyl-4H-quinoline

InChI

InChI=1S/C10H10BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-5,7H,6H2,1H3

InChI Key

AMHSPZUFNKSPSR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(CC2=CC=CC=C21)Br

Origin of Product

United States

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